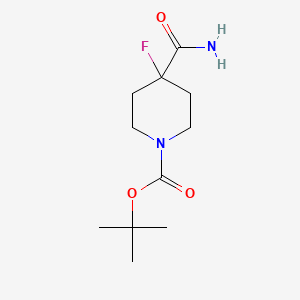

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate

Description

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, a fluorine atom, and a carbamoyl group at the 4-position of the piperidine ring. This structure confers unique physicochemical properties, such as enhanced solubility and stability, making it valuable in medicinal chemistry as a synthetic intermediate for drug discovery. The Boc group facilitates selective deprotection during multi-step syntheses, as demonstrated in protocols for benzimidazolone derivatives .

Properties

IUPAC Name |

tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O3/c1-10(2,3)17-9(16)14-6-4-11(12,5-7-14)8(13)15/h4-7H2,1-3H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVTVWRYWAGFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677558 | |

| Record name | tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918431-92-2 | |

| Record name | tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Stage Carbamoylation via Activation of 1-Boc-4-fluoropiperidine-4-carboxylic Acid

This method is a commonly reported approach involving the conversion of 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid to the target compound through carbamoylation using isopropyl chloroformate and subsequent ammonia treatment.

Procedure Summary:

- Stage 1: Activation of the carboxylic acid by reaction with 4-methylmorpholine and isopropyl chloroformate in 1,2-dimethoxyethane (DME) solvent at -15°C for approximately 10 minutes.

- Stage 2: Addition of ammonia solution (0.5 M in 1,4-dioxane) at room temperature, stirring for 18 hours to form the carbamoyl group.

- Workup: Removal of solvents under reduced pressure, extraction with ethyl acetate, washing with sodium hydroxide solution, water, and brine, drying over sodium sulfate, filtration, and evaporation to yield the product.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Starting material | 1-Boc-4-fluoro-4-piperidinecarboxylic acid (300 mg, 1.15 mmol) |

| Solvent | Ethylene glycol dimethyl ether (15 mL) and 1,2-dimethoxyethane |

| Base | 4-Methylmorpholine (0.13 mL, 1.15 mmol) |

| Activating agent | Isopropyl chloroformate (1 M in toluene, 1.38 mL, 1.38 mmol) |

| Temperature | -15°C (activation), then room temperature (ammonia addition) |

| Reaction time | 10 minutes (activation), 18 hours (ammonia reaction) |

| Ammonia solution | 0.5 M in dioxane, 3.5 mL (1.75 mmol) |

| Yield | 65% (185 mg of white powder) |

This method yields the tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate as a white powder, suitable for further synthetic steps without additional purification.

Alternative Synthesis via Bromomethyl Intermediate

Another synthetic strategy involves the preparation of a bromomethyl intermediate, 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, which can be further converted to the carbamoyl derivative.

- Bromination of the methyl group on the piperidine ring using N-bromosuccinimide (NBS) at 0°C followed by stirring at room temperature for 3 hours.

- Workup includes extraction with dichloromethane, washing with aqueous sodium hydroxide and brine, drying over magnesium sulfate, filtration, and solvent evaporation.

- The bromomethyl intermediate is obtained as a colorless oil with high purity and 92% yield.

This intermediate is then subjected to nucleophilic substitution or further carbamoylation reactions to yield the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbamoylation of 1-Boc-4-fluoro-4-piperidinecarboxylic acid | 4-Methylmorpholine, isopropyl chloroformate, ammonia | -15°C activation, RT ammonia addition, 18 h | 65 | Straightforward, moderate yield, widely used |

| Bromomethyl intermediate route | NBS bromination, followed by substitution | 0°C to RT, 3 h bromination | 92 | High yield intermediate, requires further steps |

| Patent lactone-based amide formation | Lactones, anhydrous carbonate, amines | 10-53°C, prolonged agitation and heating | Not specified | Complex, multi-step, suitable for advanced synthesis |

Research Findings and Notes

- The carbamoylation via isopropyl chloroformate activation is a reliable method producing good yields with relatively mild conditions, making it suitable for scale-up.

- The bromomethyl intermediate route offers a high-yield precursor but requires additional synthetic steps to convert to the carbamoyl derivative.

- Temperature control and solvent choice (such as use of ethylene glycol dimethyl ether, dioxane, and toluene) are critical for reaction efficiency and product purity.

- Purification typically involves organic extraction and drying steps; chromatographic purification is often unnecessary at intermediate stages.

- The synthetic routes are supported by spectral data (LC-MS, NMR) confirming product identity and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. Common methods include:

Example :

Hydrolysis of the Carbamoyl Group

The carbamoyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacted with concentrated HCl at reflux to yield 4-fluoro-4-piperidinecarboxylic acid. -

Basic Hydrolysis :

Treated with NaOH in aqueous ethanol to form the corresponding carboxylate salt.

Stability Note : The carbamoyl group is stable under neutral conditions but hydrolyzes rapidly in extreme pH.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom at the 4-position participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Thiophenol | 45–70°C, DMF, 18–30 h | 4-Phenylthio derivative | |

| 2-Mercaptoacetic acid | K | ||

| CO | |||

| , DMSO, 50°C | 4-(Carboxymethylthio)piperidine |

Example :

Coupling Reactions

The carbamoyl group can be modified via peptide coupling reagents:

-

Reagents : HATU, EDC, or DCC with N-methylmorpholine (NMM).

-

Conditions : Room temperature, dichloromethane (DCM) or DMF .

-

Application : Forms amide bonds with carboxylic acids or amines .

Example :

Stability Under Thermal and pH Conditions

| Condition | Observation | Reference |

|---|---|---|

| Neutral pH, 25°C | Stable for >24 hours | , |

| pH < 2 or pH > 12 | Rapid hydrolysis of carbamoyl group | |

| 100°C in DMSO | Decomposition within 1 hour |

Hydrogenation Reactions

The piperidine ring undergoes hydrogenation in the presence of catalysts:

Sulfation and Oxidation

-

Sulfation : Treated with SO

-DMF complex (3–4.5 eq) to introduce sulfate groups . -

Oxidation : Reaction with m-CPBA or KMnO

oxidizes the piperidine ring.

Key Data Tables

Table 1 : Comparison of Deprotection Methods

| Method | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | HCl (gas) | 0–25°C | 1–2 h | 85% |

| Lewis Acid | TMSI | -10–25°C | 1 h | 92% |

| Organic Acid | TFA | 0–10°C | 3 h | 78% |

Table 2 : Hydrolysis Kinetics of the Carbamoyl Group

| pH | Half-Life (h) | Product |

|---|---|---|

| 1 | 0.5 | Carboxylic acid |

| 7 | >24 | Stable |

| 13 | 1.2 | Carboxylate salt |

Scientific Research Applications

Inhibition of KDM1A

One of the notable applications of tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate is its role as an inhibitor of KDM1A (Lysine-specific demethylase 1A), which is implicated in various cancers and heritable diseases. Inhibiting KDM1A can lead to altered gene expression profiles that may be beneficial in treating malignancies such as leukemia and myelofibrosis .

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. In a study involving mice, varying doses of this compound were administered to assess their effects on interleukin-6 (IL-6) levels following TLR7 stimulation. The results demonstrated a significant modulation of IL-6 levels, suggesting potential applications in inflammatory diseases .

Cancer Treatment

The compound's ability to inhibit KDM1A positions it as a potential therapeutic agent for cancer treatment. By restoring normal gene expression patterns, it may help combat tumor growth and progression. Ongoing studies are exploring its efficacy in various cancer models, including those resistant to conventional therapies .

Autoimmune Diseases

This compound has also been investigated for its effects on autoimmune diseases. In models of lupus, treatment with the compound led to significant changes in autoantibody titers, indicating a potential role in modulating immune responses .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on KDM1A Inhibition | Evaluate the impact on cancer cell lines | Demonstrated reduced proliferation in KDM1A-dependent cancers |

| Inflammatory Response Assessment | Measure IL-6 modulation post TLR7 activation | Significant reduction in IL-6 levels at higher doses |

| Lupus Disease Model | Assess autoantibody titers post-treatment | Notable decrease in anti-dsDNA antibodies |

Mechanism of Action

The mechanism by which tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards certain receptors or enzymes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl piperidine carboxylates with diverse substituents at the 4-position. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Analysis

Biological Activity

Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate (CAS No. 918431-92-2) is a compound of interest due to its potential biological activities, particularly as an inhibitor of the enzyme KDM1A (Lysine-Specific Demethylase 1). This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C11H19FN2O3

- Molecular Weight : 246.28 g/mol

- Structure : The compound features a piperidine ring with a fluorine atom and a carbamoyl group, which contribute to its biological activity.

This compound acts primarily as an inhibitor of KDM1A, an enzyme involved in histone demethylation. KDM1A plays a crucial role in regulating gene expression by demethylating specific lysine residues on histones and non-histone proteins, including p53. The inhibition of KDM1A can lead to alterations in chromatin structure and gene expression profiles, making it a target for therapeutic interventions in various diseases, particularly cancers.

Inhibition of KDM1A

The compound has been shown to exhibit significant inhibitory activity against KDM1A, with IC50 values indicating its potency. The following table summarizes the biological activity data:

The IC50 value of 0.5 µM suggests that this compound is a potent inhibitor of KDM1A compared to the control compound with an IC50 greater than 10 µM.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of KDM1A inhibitors, including this compound:

- Cancer Therapy : In vitro studies demonstrated that inhibiting KDM1A with this compound resulted in reduced proliferation of various cancer cell lines, including breast and ovarian cancers. The mechanism involves reactivation of silenced tumor suppressor genes through demethylation processes.

- Metabolic Regulation : Research indicates that KDM1A inhibition can lower serum glucose levels and enhance insulin secretion, suggesting potential applications in diabetes management .

- Gene Expression Modulation : The compound's ability to alter gene expression profiles has been linked to its effects on chromatin remodeling, influencing pathways associated with cell cycle regulation and apoptosis.

Q & A

What are the standard synthetic routes for preparing Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate, and how do reaction conditions influence yield?

Basic : The compound is typically synthesized via nucleophilic substitution or amidation reactions. A common approach involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by fluorination and carbamoylation at the 4-position. For example, tert-butyl 4-bromopiperidine-1-carboxylate can serve as a precursor, with fluorination achieved using potassium fluoride or tetrabutylammonium fluoride in polar aprotic solvents like DMF .

Advanced : Optimizing reaction conditions is critical. Elevated temperatures (e.g., 130°C in dimethyl sulfoxide) and catalysts like sodium iodide or azide reagents can enhance fluorination efficiency . Solvent choice (e.g., THF vs. toluene) affects reaction kinetics due to polarity and steric hindrance. Post-synthesis, silica gel chromatography is recommended for purification to achieve ≥95% purity .

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Basic : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the carbamate (C=O stretch at ~1700 cm⁻¹) .

Advanced : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves stereochemical ambiguities and hydrogen-bonding networks. For challenging crystals (e.g., twinned data), WinGX software provides tools for structure solution and validation . High-resolution HPLC-TOF ensures purity by detecting co-eluting impurities at low concentrations .

How should researchers handle discrepancies between calculated and observed spectroscopic data for this compound?

Advanced : Conflicting NMR signals may arise from tautomerism or dynamic effects. Use variable-temperature NMR to assess conformational flexibility. For mass spectrometry anomalies, cross-check with alternative ionization methods (e.g., ESI vs. EI). If crystallographic R-factors exceed 5%, re-examine data for twinning or disorder using Olex2 or PLATON . Computational tools like DFT simulations can predict ¹⁹F NMR shifts to validate assignments .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in amber glass bottles at room temperature, away from oxidizing agents .

Advanced : Thermal decomposition may release toxic fumes (e.g., HF or isobutylene). Monitor reactions with gas detectors and neutralize waste with calcium carbonate before disposal. For spills, adsorb with inert materials (vermiculite) and avoid water to prevent exothermic reactions .

What strategies can be employed to resolve co-eluting impurities during HPLC analysis of this compound?

Advanced : Optimize gradient elution (e.g., 5–95% acetonitrile in 20 minutes) or switch to a chiral column for enantiomeric separation. Use orthogonal methods like GC-MS with EI ionization to identify low-abundance impurities . For persistent co-elution, employ preparative HPLC with fraction collection, followed by LC-MS/MS structural elucidation .

How does the stereochemistry at the 4-position influence the biological activity of this compound?

Advanced : The 4-fluorine and carbamoyl groups create stereoelectronic effects that modulate receptor binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like kinases or proteases. Experimental validation via SAR studies (e.g., comparing IC₅₀ values of enantiomers) can reveal stereospecific activity .

What computational methods are recommended for predicting the hydrogen-bonding patterns of this compound in crystal structures?

Advanced : Graph set analysis (as per Etter’s rules) classifies hydrogen-bond motifs (e.g., rings or chains) in crystallographic data . Software Mercury (CCDC) visualizes packing diagrams, while Gaussian 16 calculates hydrogen bond strengths using B3LYP/6-31G* basis sets. For polymorph screening, employ PIXEL lattice energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.